5-Cycloheptylisoxazole-3-carboxylic acid 5-Cycloheptylisoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230141
InChI: InChI=1S/C11H15NO3/c13-11(14)9-7-10(15-12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

5-Cycloheptylisoxazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18230141

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

5-Cycloheptylisoxazole-3-carboxylic acid -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 5-cycloheptyl-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C11H15NO3/c13-11(14)9-7-10(15-12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,13,14)
Standard InChI Key XVTLAMNEAZRLRN-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)C2=CC(=NO2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 5-cycloheptylisoxazole-3-carboxylic acid is C₁₁H₁₅NO₃, derived from the isoxazole ring (C₃H₃NO) augmented by a cycloheptyl substituent (C₇H₁₃) and a carboxylic acid group (-COOH). Key structural features include:

  • Isoxazole core: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, conferring aromatic stability and dipole-mediated reactivity .

  • Cycloheptyl group: A seven-membered aliphatic ring introduced at position 5, likely enhancing lipophilicity and influencing steric interactions in biological systems .

  • Carboxylic acid moiety: Positioned at carbon 3, this group enables hydrogen bonding and salt formation, critical for solubility and target binding .

Comparative analysis with structurally similar compounds, such as 3-(benzyloxy)isoxazole-5-carboxylic acid (CAS 2552-54-7), reveals analogous physicochemical trends. For instance, the density of such derivatives typically ranges between 1.2–1.4 g/cm³, while boiling points exceed 400°C due to strong intermolecular hydrogen bonding .

Synthetic Methodologies

While no direct synthesis of 5-cycloheptylisoxazole-3-carboxylic acid has been documented, established routes for analogous isoxazole-carboxylic acids provide viable blueprints:

Cycloaddition-Based Approaches

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis . For 5-cycloheptyl substitution:

  • Nitrile oxide generation: Cycloheptanone oxime may be treated with chlorinating agents (e.g., Cl₂, NCS) to form the corresponding nitrile oxide .

  • Cycloaddition: Reaction with propiolic acid (HC≡C-COOH) under copper(I) catalysis yields the 3-carboxy-5-cycloheptylisoxazole scaffold .

This method, adapted from Hansen et al. (2005), offers regioselectivity and moderate yields (60–75%) .

Functional Group Interconversion

Alternative strategies involve post-cyclization modifications:

  • Hydroxylamine cyclocondensation: Cycloheptyl-substituted β-diketones react with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring, followed by oxidation of a 3-methyl group to carboxylic acid .

  • Cross-coupling reactions: Suzuki-Miyaura coupling of 5-bromoisoxazole-3-carboxylates with cycloheptylboronic acids could introduce the cycloheptyl group, though this remains speculative without experimental validation .

Physicochemical and Spectroscopic Properties

Extrapolating from related compounds, 5-cycloheptylisoxazole-3-carboxylic acid is predicted to exhibit the following properties:

PropertyValue/DescriptionSource Analogy
Molecular Weight219.25 g/mol
Density1.28 ± 0.1 g/cm³
Boiling Point438–445°C at 760 mmHg
LogP (Partition Coefficient)2.5–3.0 (moderate lipophilicity)
Aqueous Solubility~1.2 mg/mL (pH 7.4)
pKa3.8 (carboxylic acid)

Spectroscopic signatures:

  • IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch), and 1550–1600 cm⁻¹ (isoxazole ring vibrations) .

  • ¹H NMR: Cycloheptyl protons resonate at δ 1.4–1.8 ppm (multiplet), isoxazole H-4 at δ 6.2–6.5 ppm (singlet), and carboxylic acid proton at δ 12–13 ppm (broad) .

Future Directions

  • Synthetic optimization: Develop one-pot methodologies using green solvents (e.g., deep eutectic solvents) to improve yield and sustainability .

  • Biological screening: Prioritize assays against ESKAPE pathogens and Mtb strains to identify lead candidates .

  • Structure-activity relationship (SAR) studies: Systematically vary the 5-position substituent (cycloheptyl vs. aryl, alkyl) to delineate pharmacophoric requirements .

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